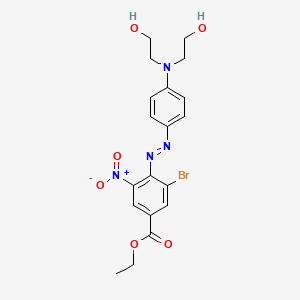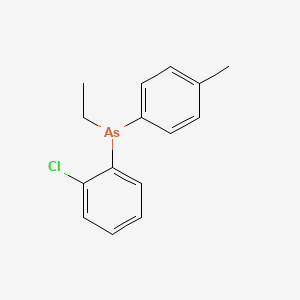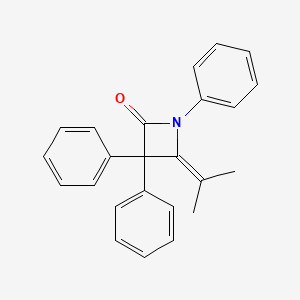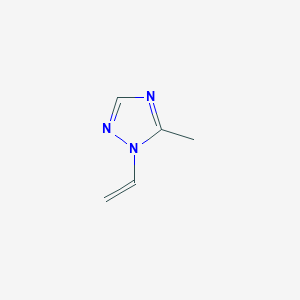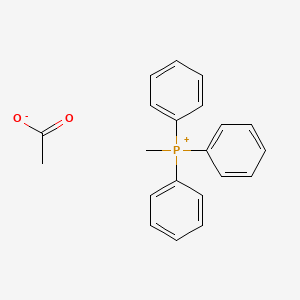
Methyl(triphenyl)phosphanium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(triphenyl)phosphanium acetate is an organophosphorus compound that plays a significant role in organic synthesis. It is known for its application in the Wittig reaction, which is a method used to convert aldehydes and ketones into alkenes. This compound is characterized by its high polarity and basicity, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(triphenyl)phosphanium acetate can be synthesized through the reaction of triphenylphosphine with methyl iodide, followed by the addition of acetic acid. The reaction typically proceeds as follows:
Formation of Methyltriphenylphosphonium Iodide: Triphenylphosphine reacts with methyl iodide to form methyltriphenylphosphonium iodide.
Formation of this compound: The methyltriphenylphosphonium iodide is then treated with acetic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(triphenyl)phosphanium acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of ylides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Strong bases like butyl lithium are employed to form ylides.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Phosphonium ylides, which are key intermediates in the Wittig reaction.
Aplicaciones Científicas De Investigación
Methyl(triphenyl)phosphanium acetate has diverse applications in scientific research:
Chemistry: It is widely used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The primary mechanism of action of methyl(triphenyl)phosphanium acetate involves the formation of ylides. These ylides react with carbonyl compounds (aldehydes and ketones) to form alkenes through the Wittig reaction. The reaction proceeds via the formation of a four-membered ring intermediate, which then breaks down to yield the desired alkene and triphenylphosphine oxide .
Comparación Con Compuestos Similares
Similar Compounds
Methylenetriphenylphosphorane: Another organophosphorus compound used in the Wittig reaction.
Triphenylphosphine: A precursor in the synthesis of methyl(triphenyl)phosphanium acetate.
Methyltriphenylphosphonium Bromide: Used in similar reactions as this compound.
Uniqueness
This compound is unique due to its specific application in the Wittig reaction, where it provides a reliable method for the synthesis of alkenes with precise control over the double bond location. Its high polarity and basicity also distinguish it from other similar compounds, making it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
78717-92-7 |
|---|---|
Fórmula molecular |
C21H21O2P |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
methyl(triphenyl)phosphanium;acetate |
InChI |
InChI=1S/C19H18P.C2H4O2/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-2(3)4/h2-16H,1H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
MSCBBILDMBFFRV-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
![3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol](/img/structure/B14428431.png)
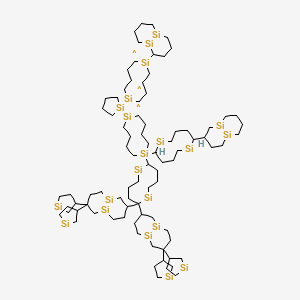
![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
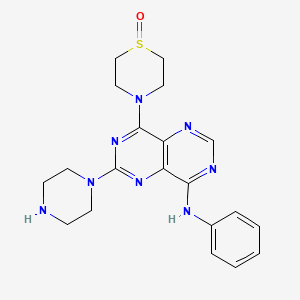
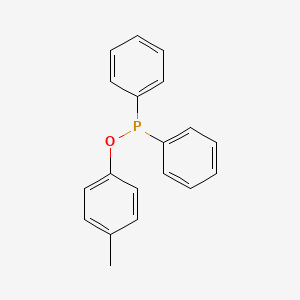
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
